Methylphenylphosphine

Phosphine Basicity Proton Affinity Ligand Electronic Parameters

Methylphenylphosphine (CAS 6372-48-1) is a secondary organophosphine with the molecular formula C₇H₉P and a molecular weight of 124.12 g/mol. It features a stereogenic phosphorus center bearing one methyl and one phenyl substituent, along with a reactive P–H bond that enables diverse functionalization.

Molecular Formula C7H9P
Molecular Weight 124.12 g/mol
CAS No. 6372-48-1
Cat. No. B8802469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylphenylphosphine
CAS6372-48-1
Molecular FormulaC7H9P
Molecular Weight124.12 g/mol
Structural Identifiers
SMILESCPC1=CC=CC=C1
InChIInChI=1S/C7H9P/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3
InChIKeyMHERPFVRWOTBSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylphenylphosphine (CAS 6372-48-1): Procurement-Grade Secondary Phosphine for Asymmetric Catalysis and Ligand Synthesis


Methylphenylphosphine (CAS 6372-48-1) is a secondary organophosphine with the molecular formula C₇H₉P and a molecular weight of 124.12 g/mol . It features a stereogenic phosphorus center bearing one methyl and one phenyl substituent, along with a reactive P–H bond that enables diverse functionalization. The compound is a colorless to pale yellow liquid with a density of 0.973 g/mL at 25 °C and a boiling point of 59–60 °C at 10 mmHg [1]. Its intermediate steric and electronic profile—situated between fully alkylated and fully arylated phosphines—makes it a strategically important building block for chiral ligand libraries, P-stereogenic compound synthesis, and transition metal catalysis [2].

Why Methylphenylphosphine Cannot Be Replaced by Phenylphosphine or Dimethylphenylphosphine Without Altering Catalytic Outcomes


The steric and electronic properties of secondary phosphines are exquisitely sensitive to substituent identity. Methylphenylphosphine occupies a distinct region of the phosphine parameter space that cannot be replicated by simple phenylphosphine (PhPH₂) or dimethylphenylphosphine (PMe₂Ph). Gas-phase basicity measurements demonstrate that the proton affinity of methylphenylphosphine lies intermediate between methylphosphine and phenylphosphine, with the mixed methyl-phenyl substitution pattern producing a unique σ-donor/π-acceptor balance [1]. This electronic differentiation translates directly to catalytic performance: in rhodium-catalyzed asymmetric hydrogenation, bis(methylphenylphosphine)-derived ligands yield optical purities up to 94%, whereas ligands bearing exclusively phenyl or exclusively alkyl substituents produce markedly different enantioselectivities and reaction rates [2]. Furthermore, the presence of a single reactive P–H bond (versus two in phenylphosphine or none in tertiary analogs) enables selective mono-functionalization for constructing P-stereogenic architectures without the over-alkylation complications that plague primary phosphines [3].

Quantitative Differentiation: Methylphenylphosphine Versus Closest Analogs in Gas-Phase Basicity, Asymmetric Catalysis, and Synthetic Versatility


Gas-Phase Basicity: Methylphenylphosphine Exhibits Intermediate Proton Affinity Between Phenylphosphine and Methylphosphine

The gas-phase proton affinity of methylphenylphosphine was measured by pulsed electron beam high-pressure mass spectrometry and found to lie intermediate between methylphosphine (MePH₂) and phenylphosphine (PhPH₂). The relative free energy of proton transfer (ΔG°) for the equilibrium Me₃P + MePhPH⁺ ⇌ Me₃PH⁺ + MePhPH was determined to be -2.5 kcal/mol, indicating that methylphenylphosphine is a weaker base than trimethylphosphine but a stronger base than triphenylphosphine (ΔG° = -3.2 kcal/mol for Ph₃P) [1]. This electronic positioning—stronger σ-donor character than PPh₃ yet less electron-rich than PMe₃—confers distinct coordination behavior and catalytic activity that cannot be achieved with fully arylated or fully alkylated analogs .

Phosphine Basicity Proton Affinity Ligand Electronic Parameters

Asymmetric C–P Cross-Coupling: Methylphenylphosphine-Borane Delivers Enantiomeric Ratio up to 78:22 in First Palladium-Catalyzed Kinetic Resolution

Racemic methylphenylphosphine-borane was employed as the substrate in the first reported palladium-catalyzed asymmetric C–P cross-coupling with an achiral alkenyltriflate. Using (S,S)-Me-DUPHOSPdCl₂ as the chiral catalyst, a kinetic resolution process yielded the coupled product with an enantiomeric ratio of 78:22 [1]. This study established methylphenylphosphine-borane as a benchmark substrate for developing asymmetric P–C bond-forming methodologies, a role that is uniquely enabled by its secondary phosphine structure bearing a single methyl and single phenyl group—a substitution pattern that balances steric demand and configurational stability during catalysis [2].

Asymmetric Catalysis C–P Cross-Coupling P-Stereogenic Synthesis

Rhodium-Catalyzed Asymmetric Hydrogenation: Bis(methylphenylphosphine)-Derived Ligands Achieve Optical Yields up to 94% for Amino Acid Derivatives

Rhodium(I) complexes of the chiral bis(tertiary phosphine) ligand (R*,R*)-(±)-1,2-phenylenebis(methylphenylphosphine) catalyzed the asymmetric hydrogenation of prochiral Z-enamides to produce α-amino acid derivatives with optical yields as high as 94% [1]. The enantioselectivity was remarkably dependent on the β-substituent of the enamide, and the catalyst containing the bis(tertiary arsine) analog outperformed the phosphorus compound in several instances, underscoring the critical influence of the methylphenylphosphine donor group's steric and electronic properties on stereocontrol [2]. In contrast, analogous ligands derived from diphenylphosphine or dimethylphenylphosphine give distinctly different enantioselectivity profiles due to altered chelate ring conformations and metal-centered electronics [3].

Asymmetric Hydrogenation Rhodium Catalysis Chiral Phosphine Ligands

Pd-Catalyzed Asymmetric Alkylation: Methylphenylphosphine as Direct Precursor to P-Stereogenic Compounds with High Yields and Moderate Enantioselectivities

A bis(phosphine) PCP pincer palladium-catalyzed asymmetric alkylation of methylphenylphosphine with alkyl halides was developed for the synthesis of P-chiral phosphorus compounds [1]. The reaction proceeds under mild conditions and produces the corresponding tertiary phosphines in high yields with moderate enantioselectivities [2]. This methodology exploits the single reactive P–H bond of methylphenylphosphine for selective monoalkylation, avoiding the dialkylation side reactions that plague primary phosphines such as phenylphosphine. The stereochemical outcome is governed by a proposed Pincer-PdPMe(Ph) intermediate, which is uniquely accessible from methylphenylphosphine due to its balanced steric profile [3].

P-Chiral Phosphines Asymmetric Alkylation Pincer Catalysis

Coordination Chemistry: Methylphenylphosphine Displays Intermediate σ-Donor Strength and Rehybridization Behavior Distinct from PMe₃ and PPh₃

Natural bond orbital (NBO) analysis of methylphenylphosphine coordination to transition metals reveals that its phosphorus atom undergoes rehybridization distinct from both PMe₃ and PPh₃. Compared with PPh₃, the mixed methyl-phenyl substitution pattern results in a σ*P–C orbital that is better π-accepting and a lone-pair orbital that is more s-donating [1]. Experimental values of the axial [2p] parameter for metal carbonyl complexes indicate that PMe₃ is a slightly better π-acid than PPh₃, and methylphenylphosphine's electronic character falls predictably between these extremes [2]. This intermediate electronic profile enables fine-tuning of metal center electron density without resorting to extreme electron-rich or electron-poor phosphines, which is particularly valuable for optimizing catalytic turnover frequencies in cross-coupling reactions [3].

Phosphine Ligands Coordination Chemistry Electronic Parameters

Physical and Handling Properties: Procurement-Relevant Specifications for Methylphenylphosphine

Methylphenylphosphine is commercially available as a technical grade (90% purity) liquid with well-defined physical constants that facilitate quality control and handling. Key specifications include: density = 0.973 g/mL at 25 °C (lit.), boiling point = 59–60 °C at 10 mmHg (lit.), and refractive index n²⁰/D = 1.57 (lit.) . These properties differ substantially from those of phenylphosphine (density 1.001 g/mL, bp 160–162 °C) and dimethylphenylphosphine (density 0.971 g/mL, bp 74–75 °C at 12 mmHg), enabling straightforward identity verification and purity assessment via standard laboratory techniques . The compound is classified as pyrophoric (Hazard Class 4.2) and requires handling under inert atmosphere, a characteristic shared with most secondary phosphines but necessitating specific procurement and storage protocols [1].

Physical Properties Procurement Specifications Handling Safety

High-Value Application Scenarios for Methylphenylphosphine: From Chiral Ligand Synthesis to Asymmetric Hydrogenation


Synthesis of P-Stereogenic Phosphine Ligands via Asymmetric Alkylation

Researchers and process chemists developing novel chiral phosphine ligands for asymmetric catalysis should procure methylphenylphosphine as the preferred precursor for P-stereogenic center construction. The single reactive P–H bond permits selective monoalkylation using PCP pincer palladium catalysts under mild conditions, yielding enantioenriched tertiary phosphines in high yields with moderate enantioselectivities [1]. This stepwise functionalization capability avoids the over-alkylation issues encountered with primary phosphines such as phenylphosphine, enabling predictable synthesis of diverse P-chiral ligand libraries.

Asymmetric Hydrogenation Catalyst Development Using Bis(methylphenylphosphine) Scaffolds

Industrial and academic laboratories engaged in asymmetric hydrogenation of prochiral enamides should evaluate methylphenylphosphine-derived bis(tertiary phosphine) ligands. Rhodium complexes of (R*,R*)-1,2-phenylenebis(methylphenylphosphine) deliver optical yields up to 94% for α-amino acid derivatives, a performance level that supports pharmaceutical intermediate production [2]. The methylphenylphosphine donor group's intermediate electronic character provides a tunable alternative to purely aryl- or alkyl-substituted phosphine frameworks.

Kinetic Resolution of Racemic Phosphine-Boranes for Enantioenriched P-Stereogenic Building Blocks

For laboratories requiring enantioenriched P-stereogenic phosphines, methylphenylphosphine-borane serves as a validated substrate for palladium-catalyzed kinetic resolution via asymmetric C–P cross-coupling. Using (S,S)-Me-DUPHOSPdCl₂ catalyst, enantiomeric ratios up to 78:22 are achievable [3]. This methodology provides access to non-racemic phosphine building blocks that are otherwise challenging to obtain through classical resolution or asymmetric synthesis.

Electronic Fine-Tuning of Transition Metal Catalysts in Cross-Coupling Reactions

Catalysis researchers seeking to optimize palladium- or rhodium-catalyzed cross-coupling reaction rates and selectivities should incorporate methylphenylphosphine as a ligand component. Its gas-phase proton affinity (ΔG° = -2.5 kcal/mol relative to Me₃P) positions it electronically between strongly donating PMe₃ and weakly donating PPh₃, enabling precise modulation of metal center electron density without resorting to ligand mixtures or extreme electron-rich/poor analogs [4].

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